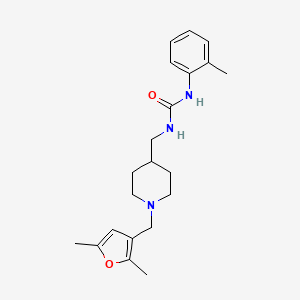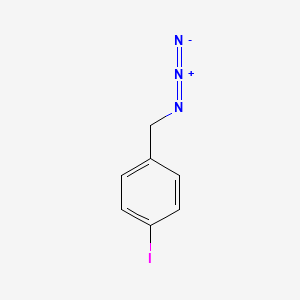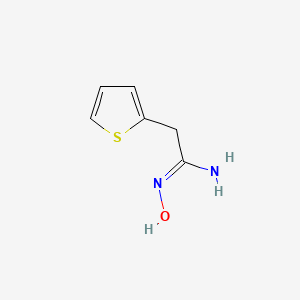
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a chemical compound that has been the focus of extensive scientific research. It is a urea derivative that has shown promising results in various applications, including medicinal chemistry, chemical biology, and material science.
Wissenschaftliche Forschungsanwendungen
Steric Carbonyl Protection and Cleavage
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea, due to its urea component, can be utilized in the field of steric carbonyl protection and cleavage. Ureas with sterically protected carbonyl groups have been prepared and metalated in high yields, showing potential for use in organic synthesis (Hassel & Seebach, 1978).
Osmolyte Research
The urea component in the compound is relevant in the study of osmolytes. Some organisms use a urea-methylamine mixture as osmolytes for environmental water stress adaptation, indicating its role in protein stability (Lin & Timasheff, 1994).
Methylation Studies
The compound's structure, involving dimethylfuran, is of interest in methylation studies. Methylation reactions involving similar structures have been studied, providing insights into the behavior of substituted uracils, which are crucial in genetic material (Scannell et al., 1959).
Slow-Release Fertilizer Degradation
The urea component is significant in researching the microbial degradation of slow-release fertilizers. Methyleneureas, similar in structure, have been studied for their breakdown by microorganisms, which is essential in agricultural applications (Jahns & Kaltwasser, 2000).
Conformational Studies of Heterocyclic Ureas
The compound’s heterocyclic urea structure allows its use in studying the conformational behavior of such molecules. These studies help understand how these structures fold and interact, which is crucial in designing molecules with specific properties (Corbin et al., 2001).
Acetylcholinesterase Inhibition
The piperidine component of the compound is relevant in synthesizing acetylcholinesterase inhibitors, which have applications in treating neurological disorders like Alzheimer's disease (Vidaluc et al., 1995).
Urea Reactions with Acyloins
Studies on urea reactions with acyloins, involving similar structures, provide insights into the synthesis of complex organic compounds, which are useful in pharmaceuticals and material sciences (Butler & Hussain, 1981).
Cleavage Reactions in Heterocycles
The dimethylfuran component of the compound is relevant in studying cleavage reactions in oxygen and nitrogen heterocycles, which are fundamental in understanding chemical reactions in organic synthesis (Jones et al., 1995).
Soluble Epoxide Hydrolase Inhibition
The piperidin-4-yl component is significant in studying inhibitors of soluble epoxide hydrolase, which has implications in reducing inflammatory pain and potential applications in pain management (Rose et al., 2010).
Eigenschaften
IUPAC Name |
1-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-15-6-4-5-7-20(15)23-21(25)22-13-18-8-10-24(11-9-18)14-19-12-16(2)26-17(19)3/h4-7,12,18H,8-11,13-14H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCJVGCIPVVPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=C(OC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2738782.png)

![3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2738786.png)


![[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2738790.png)
![Tert-butyl 6-[(2-chloroacetyl)amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2738791.png)

![N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2738795.png)
![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine](/img/structure/B2738797.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide](/img/structure/B2738799.png)

